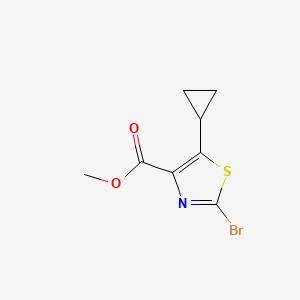
(5-cloro-2-metoxifenil)(3-(1-metil-1H-pirazol-3-il)piperidin-1-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-chloro-2-methoxyphenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H20ClN3O2 and its molecular weight is 333.82. The purity is usually 95%.
The exact mass of the compound (5-chloro-2-methoxyphenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (5-chloro-2-methoxyphenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-chloro-2-methoxyphenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agentes Antiinflamatorios
La evaluación farmacológica de este compuesto y sus derivados ha revelado prometedoras actividades antiinflamatorias . Estos compuestos podrían servir como posibles candidatos para el desarrollo de nuevos fármacos antiinflamatorios. Su mecanismo de acción podría involucrar la modulación de las vías inflamatorias o la supresión de los mediadores proinflamatorios.
Agentes Antibacterianos y Antifúngicos
Ciertos derivados de pirazolina exhiben actividades antibacterianas y antifúngicas . Estos compuestos podrían potencialmente combatir las infecciones microbianas al interrumpir los procesos celulares esenciales en bacterias y hongos. Sus objetivos específicos y modos de acción requieren una mayor exploración.
Potencial Anticancerígeno
Aunque no se menciona directamente en la literatura para este compuesto específico, los derivados relacionados de pirazolina han demostrado actividad anticancerígena . Los investigadores han observado efectos sobre el crecimiento de células cancerosas, la apoptosis y la regulación del ciclo celular. Investigar el impacto de este compuesto en las células cancerosas podría generar información valiosa.
Propiedades Herbicidas
En un contexto diferente, los compuestos que contienen pirazolina se han evaluado para determinar su actividad herbicida. Por ejemplo, los derivados de este compuesto han mostrado efectos de inhibición en la hierba de patio . Estos hallazgos sugieren aplicaciones potenciales en el control de malezas y la protección de cultivos.
Evaluación de la Genotoxicidad
Es esencial considerar los aspectos de seguridad. El compuesto ha dado resultados positivos en pruebas de genotoxicidad in vitro, tanto en bacterias como en células de mamíferos . Los investigadores deben evaluar cuidadosamente su perfil de seguridad antes de avanzar en su uso terapéutico.
Propiedades
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c1-20-9-7-15(19-20)12-4-3-8-21(11-12)17(22)14-10-13(18)5-6-16(14)23-2/h5-7,9-10,12H,3-4,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRCDCJNGMUSRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2447068.png)
![ethyl 3-carbamoyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2447069.png)
![N-{1-[4-(dimethylsulfamoyl)phenyl]ethyl}prop-2-enamide](/img/structure/B2447073.png)
![3-(3-methoxyphenyl)-7-((3-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2447074.png)
![3-(2-(indolin-1-yl)-2-oxoethyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2447075.png)
![2-[(9-methyl-9H-purin-6-yl)amino]-1-(3-methylthiophen-2-yl)ethan-1-ol](/img/structure/B2447076.png)
![N,N-diethyl-5-(5-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-amine](/img/structure/B2447077.png)
![1-(4-fluorophenyl)-3-methyl-4-oxo-N-(o-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2447080.png)

![1-(2,3-dimethylphenyl)-5-[(4-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2447083.png)
![3-[1-(4-Methylthiophene-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2447085.png)


![2-[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B2447091.png)
